N-cycloheptyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
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Overview
Description
N-cycloheptyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
N-cycloheptyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide and related thiazole derivatives have been studied for their potential antimicrobial properties. Research by Rezki et al. (2016) on similar thiazole compounds revealed their promising antimicrobial activities against various bacterial and fungal strains. These compounds showed Minimum Inhibition Concentrations (MIC) in the range of 4–16 µg/mL, indicating significant antimicrobial efficacy (Rezki et al., 2016). Similar studies by Darwish et al. (2014) also demonstrated the potential of thiazole derivatives as antimicrobial agents, with promising results against various bacterial and fungal pathogens (Darwish et al., 2014).
Anticancer Properties
There has been significant research into the anticancer properties of thiazole derivatives. Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity. These compounds showed selective cytotoxicity against human lung adenocarcinoma cells, suggesting potential as anticancer agents (Evren et al., 2019). Yurttaş et al. (2015) also found that certain N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives displayed considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).
Antitumor Efficiency
Turan-Zitouni et al. (2018) investigated novel thiazoline-tetralin derivatives for their antitumor potency. These compounds were evaluated on different cancer cell lines, including human breast adenocarcinoma and lung carcinoma. Some compounds showed high antitumor efficiency and induced apoptosis in cancer cells (Turan-Zitouni et al., 2018).
Optoelectronic Properties
In the field of materials science, thiazole-based compounds have been explored for their optoelectronic properties. Camurlu and Guven (2015) synthesized thiazole-containing monomers for electrochemical polymerization, investigating the optoelectronic properties of the resultant conducting polymers. These studies are crucial for the development of new materials with potential applications in electronics and photonics (Camurlu & Guven, 2015).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets .
Mode of Action
Thiazole compounds are known for their diverse biological activities, which include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole compounds are known to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole compounds, when entering physiological systems, behave unpredictably and reset the system differently .
Result of Action
Thiazole compounds are known to have diverse biological activities .
Action Environment
The behavior of thiazole compounds in physiological systems can be unpredictable .
Properties
IUPAC Name |
N-cycloheptyl-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c24-17(20-14-8-4-1-2-5-9-14)12-16-13-26-19(22-16)23-18(25)21-15-10-6-3-7-11-15/h3,6-7,10-11,13-14H,1-2,4-5,8-9,12H2,(H,20,24)(H2,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNIMYKKESZAOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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